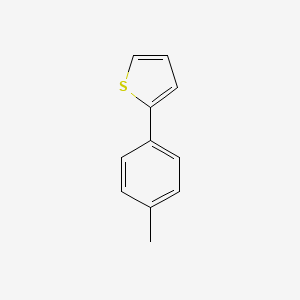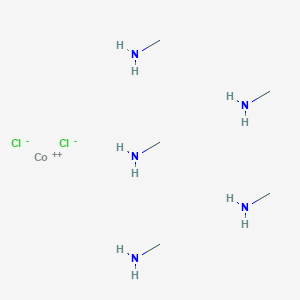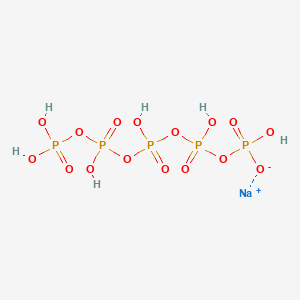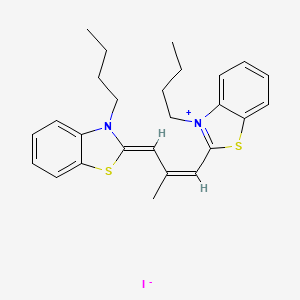
copper diarsenite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper diarsenite is a chemical compound composed of copper and arsenic. It is known for its distinctive properties and applications in various fields. Historically, compounds containing copper and arsenic have been used as pigments and in other industrial applications due to their unique chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper diarsenite can be synthesized through various chemical reactions involving copper and arsenic compounds. One common method involves the reaction of copper salts with arsenic trioxide under controlled conditions. The reaction typically requires a specific temperature and pH to ensure the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the careful mixing of copper and arsenic compounds, followed by heating and stirring to promote the reaction. The resulting product is then purified through filtration and crystallization techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Copper diarsenite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under acidic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or hydrazine. This reaction is often carried out in an alkaline medium.
Substitution: Substitution reactions involve the replacement of arsenic atoms with other elements or groups. These reactions can be facilitated by using specific catalysts and solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may produce copper oxide and arsenic acid, while reduction may yield elemental copper and arsenic.
Scientific Research Applications
Copper diarsenite has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: this compound is studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Research is ongoing to explore the potential use of this compound in medical treatments, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the production of pigments, as well as in the manufacturing of certain types of glass and ceramics.
Mechanism of Action
The mechanism of action of copper diarsenite involves its interaction with biological molecules and cellular structures. Copper ions released from the compound can generate reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components such as DNA, proteins, and lipids. This oxidative damage is a key factor in its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Copper diarsenite can be compared with other copper-arsenic compounds such as copper arsenate and copper arsenite. While all these compounds contain copper and arsenic, they differ in their chemical structures and properties. For example:
Copper Arsenate: Known for its use as an insecticide and fungicide, copper arsenate has a different chemical composition and is less toxic than this compound.
Copper Arsenite: Often used as a pigment, copper arsenite has distinct chemical properties and applications compared to this compound.
Properties
CAS No. |
16509-22-1 |
|---|---|
Molecular Formula |
AsCuO2+ |
Molecular Weight |
170.47 g/mol |
IUPAC Name |
copper;oxoarsinite |
InChI |
InChI=1S/AsHO2.Cu/c2-1-3;/h(H,2,3);/q;+2/p-1 |
InChI Key |
AAADGWUCZIMSKQ-UHFFFAOYSA-M |
Canonical SMILES |
[O-][As]=O.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-2-methyl-1-pyrroline](/img/structure/B1144266.png)


![Trisodium;4-amino-5-oxido-7-sulfo-6-[(2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B1144275.png)
